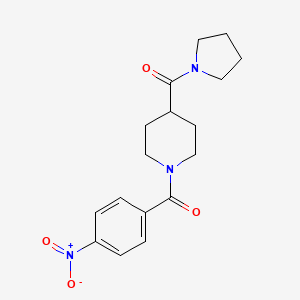
1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine, also known as NBMPR, is a potent inhibitor of nucleoside transporters. It was first synthesized in the 1970s and has since been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been widely used in scientific research due to its ability to inhibit nucleoside transporters. These transporters are responsible for the uptake of nucleosides, which are essential building blocks for DNA and RNA synthesis. By inhibiting nucleoside transporters, 1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine can be used to study the role of nucleosides in various biological processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine inhibits nucleoside transporters by binding to the transporter protein and preventing the uptake of nucleosides. This leads to a decrease in the intracellular concentration of nucleosides, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have a variety of biochemical and physiological effects on cells. It can inhibit cell proliferation and induce apoptosis in cancer cells. It can also affect the immune system by inhibiting the proliferation of lymphocytes and reducing the production of cytokines. Additionally, 1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine is its potency as a nucleoside transporter inhibitor. It has been shown to be effective at very low concentrations, making it a valuable tool for studying nucleoside transporters. However, 1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine can also have off-target effects on other transporters and ion channels, which can complicate data interpretation. Additionally, 1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine is not suitable for in vivo studies due to its poor bioavailability and rapid metabolism.
Orientations Futures
There are several potential future directions for 1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine research. One area of interest is the development of more selective nucleoside transporter inhibitors that do not have off-target effects. Another area of interest is the use of 1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine as a tool for studying the role of nucleosides in different biological processes, such as DNA repair and epigenetic regulation. Additionally, 1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine may have potential applications in the treatment of cancer and neurodegenerative diseases, and further research in these areas is warranted.
Méthodes De Synthèse
1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine can be synthesized through a multi-step process starting with the reaction of 4-nitrobenzoyl chloride with piperidine. The resulting intermediate is then reacted with pyrrolidine-1-carbonyl chloride to yield 1-(4-nitrobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine. The purity of the final product can be improved through recrystallization.
Propriétés
IUPAC Name |
[1-(4-nitrobenzoyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-16(13-3-5-15(6-4-13)20(23)24)19-11-7-14(8-12-19)17(22)18-9-1-2-10-18/h3-6,14H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJFOWIOHUPEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Nitrobenzoyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5803781.png)
![N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5803796.png)




![5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5803844.png)
![1-[(2-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5803852.png)


![3,4-dimethoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803868.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)